![molecular formula C26H37N5O5S B13439623 Mirodenafil-d7 Dihydrochloride](/img/structure/B13439623.png)
Mirodenafil-d7 Dihydrochloride
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Overview
Description
Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, particularly in the context of erectile dysfunction and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions, particularly involving the deuterium atoms, are of interest in research.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Mirodenafil-d7 Dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used to study the effects of deuterium substitution on the chemical properties and reactivity of Mirodenafil.
Biology: The compound is used in biological studies to understand its interaction with biological molecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of erectile dysfunction and Alzheimer’s disease. .
Mechanism of Action
Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the cGMP/PKG/CREB signaling pathway, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) transcriptional activity, and the Wnt/β-catenin signaling .
Comparison with Similar Compounds
Similar Compounds
Mirodenafil-d7 Dihydrochloride is similar to other PDE5 inhibitors such as:
- Sildenafil
- Tadalafil
- Vardenafil
- Avanafil
- Udenafil
Uniqueness
What sets this compound apart is its higher selectivity for PDE5 inhibition and its deuterated form, which provides unique pharmacokinetic properties. This makes it a valuable tool in research for studying drug metabolism and the effects of deuterium substitution .
Biological Activity
Mirodenafil-d7 Dihydrochloride is a derivative of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article explores its biological activity, pharmacokinetics, efficacy, and safety based on diverse sources.
Mirodenafil is classified as a pyrrolopyrimidinone compound. It functions by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, mirodenafil enhances the vasodilatory effects of nitric oxide, leading to increased blood flow to the corpus cavernosum during sexual stimulation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies:
- Absorption : Mirodenafil is rapidly absorbed after oral administration. Studies indicate that the mean absolute bioavailability is around 24.1% to 69.9% in rats, depending on the dosage .
- Metabolism : It undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 .
- Half-life : The half-life ranges from 30.5 to 41.3 minutes across different doses .
- Dose-dependent Pharmacokinetics : The pharmacokinetic parameters such as C_max and AUC are dose-dependent due to saturable hepatic metabolism .
Efficacy in Clinical Studies
Mirodenafil has shown promising results in clinical trials:
- Erectile Dysfunction : In a multicenter, randomized, double-blind study, patients receiving mirodenafil at doses of 50 mg or 100 mg exhibited significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores .
Study Type | Dose (mg) | IIEF Score Improvement | Completion Rate |
---|---|---|---|
Randomized Controlled Trial | 50 mg | 8.67 ± 6.43 vs. 2.26 ± 6.11 (placebo) | 96.4% |
Phase III Trial | 100 mg | Significant improvement compared to placebo | Not specified |
- Safety Profile : Mirodenafil has been reported to be well-tolerated with mild adverse effects that typically resolve spontaneously .
Comparative Efficacy with Other PDE5 Inhibitors
Mirodenafil's selectivity for PDE5 is approximately ten times stronger than that of sildenafil, which may contribute to its efficacy at lower doses .
Compound | Selectivity Ratio for PDE5 | Common Side Effects |
---|---|---|
Mirodenafil | 48,235 | Minimal visual disturbances |
Sildenafil | 80 | Flushing, headaches |
Vardenafil | 690 | Flushing, nasal congestion |
Case Studies and Clinical Trials
In addition to its primary use for ED, mirodenafil has been evaluated in patients with comorbid conditions:
Properties
Molecular Formula |
C26H37N5O5S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2 |
InChI Key |
MIJFNYMSCFYZNY-XSIGYUCQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Origin of Product |
United States |
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